molecular formula C19H22FN3O2 B15023181 2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15023181
M. Wt: 343.4 g/mol
InChI Key: XCAIPEOYBCWXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 4-fluorophenyl substituent at position 7 and a 3-ethoxypropylamino group at position 2. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, known to enhance binding affinity and metabolic stability via its electron-withdrawing effects . The 3-ethoxypropylamino side chain introduces a flexible, polar substituent that may improve solubility while maintaining moderate lipophilicity, a critical balance for pharmacokinetic optimization .

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-ethoxypropylamino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H22FN3O2/c1-2-25-9-3-8-21-19-22-12-16-17(23-19)10-14(11-18(16)24)13-4-6-15(20)7-5-13/h4-7,12,14H,2-3,8-11H2,1H3,(H,21,22,23)

InChI Key

XCAIPEOYBCWXLN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxypropylamino group: This step involves the reaction of the quinazolinone intermediate with an ethoxypropylamine reagent.

    Addition of the fluorophenyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and advanced purification techniques .

Chemical Reactions Analysis

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives share a common bicyclic scaffold but exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2 / Position 7) Molecular Weight Key Properties/Inferences
2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one (Target) 3-ethoxypropylamino / 4-fluorophenyl ~371.4 g/mol Balanced lipophilicity/solubility; potential for CNS penetration due to moderate logP.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-methylphenylamino / 4-fluorophenyl ~363.4 g/mol Higher hydrophobicity (logP ~3.5); reduced solubility but improved membrane permeability.
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone 2-furylmethylamino / 4-methoxyphenyl ~379.4 g/mol Enhanced solubility (methoxy group); furan may confer metabolic stability.
2-(3,5-Dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one 3,5-dimethylpiperidinyl / 4-fluorophenyl ~397.5 g/mol Rigid cyclic amine improves target binding; higher molecular weight may limit absorption.
2-(Butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one Butylamino / 4-tert-butylphenyl ~444.5 g/mol Extreme lipophilicity (logP >5); likely poor aqueous solubility but potent membrane binding.

Key Observations :

Substituent Effects on Solubility: The 3-ethoxypropylamino group in the target compound introduces an ether oxygen, enhancing water solubility compared to purely alkyl (e.g., butylamino ) or aromatic (e.g., 3-methylphenyl ) substituents. Methoxy (in 4-methoxyphenyl ) and ethoxy groups both improve polarity, but methoxy’s smaller size may reduce steric hindrance in binding pockets.

This substituent is a hallmark of kinase inhibitors (e.g., gefitinib) .

The target compound’s moderate size (~371 g/mol) positions it favorably for drug-likeness.

Synthetic Accessibility: Linear substituents (e.g., 3-ethoxypropylamino) are synthetically simpler than cyclic amines (e.g., 3,5-dimethylpiperidinyl ), which may require multi-step functionalization.

Research Findings and Implications

  • Binding Affinity : The 4-fluorophenyl group’s electron-withdrawing nature likely strengthens hydrogen bonding and van der Waals interactions in target proteins, as seen in analogs like Pruvanserin (a 4-fluorophenyl-containing CNS agent) .
  • Metabolic Stability: Ethoxypropyl groups are less prone to oxidative metabolism than purely alkyl chains, suggesting improved half-life for the target compound compared to butylamino derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.